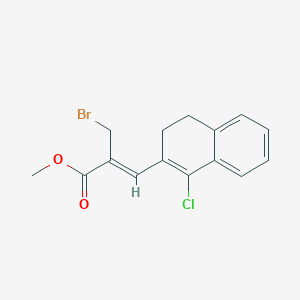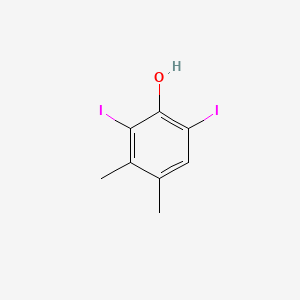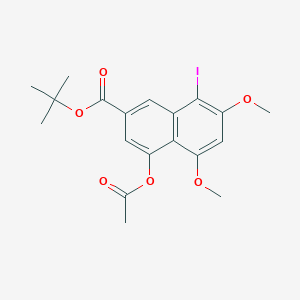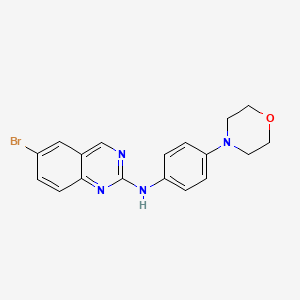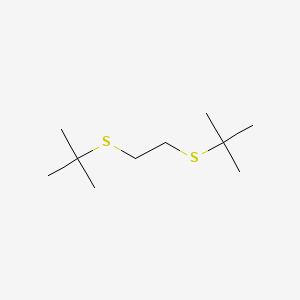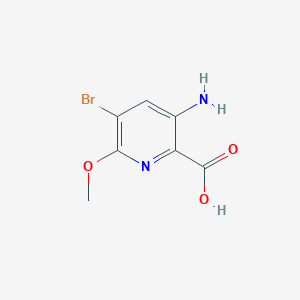
3-Amino-5-bromo-6-methoxypicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-bromo-6-methoxypicolinic acid is a heterocyclic organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a methoxy group at the 6-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-methoxypicolinic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 6-methoxypicolinic acid followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile or dichloromethane. The final step may involve purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反応の分析
Types of Reactions
3-Amino-5-bromo-6-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce the nitro group if present in derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or bromine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Sodium azide, potassium carbonate, various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-Amino-5-bromo-6-methoxypicolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal coordination complexes, which can be used in biological assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Amino-5-bromo-6-methoxypicolinic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromine, and methoxy groups may influence its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
5-Bromo-6-methoxypicolinic acid: Lacks the amino group at the 3-position.
3-Amino-6-methoxypicolinic acid: Lacks the bromine atom at the 5-position.
5-Bromo-3-methoxypicolinic acid: Has the methoxy group at the 3-position instead of the 6-position.
Uniqueness
3-Amino-5-bromo-6-methoxypicolinic acid is unique due to the specific arrangement of functional groups on the pyridine ring. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C7H7BrN2O3 |
|---|---|
分子量 |
247.05 g/mol |
IUPAC名 |
3-amino-5-bromo-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6-3(8)2-4(9)5(10-6)7(11)12/h2H,9H2,1H3,(H,11,12) |
InChIキー |
GCAFAXWKYLUKMD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=N1)C(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)

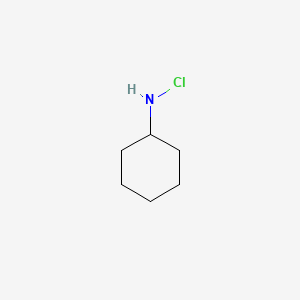
![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
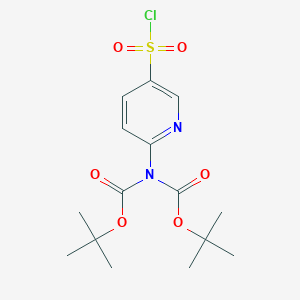
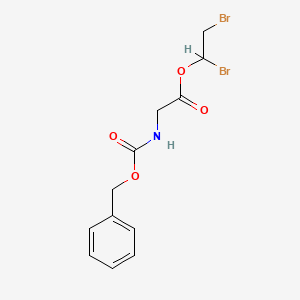

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)
